molecular formula C9H10BrNO B2685131 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267095-78-2

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B2685131
CAS RN: 1267095-78-2
M. Wt: 228.089
InChI Key: YGRVNMAXPWMNPW-UHFFFAOYSA-N
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Description

“8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” include a molecular weight of 228.09 . The compound is a powder and should be stored at 4 degrees Celsius .

Scientific Research Applications

properties

IUPAC Name

8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRVNMAXPWMNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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